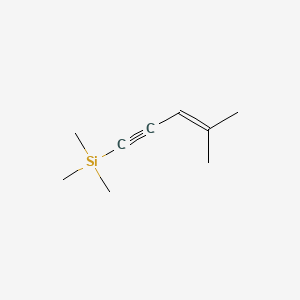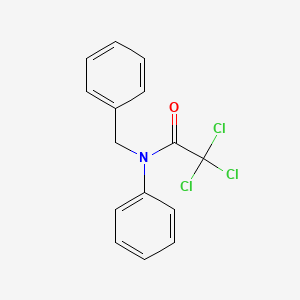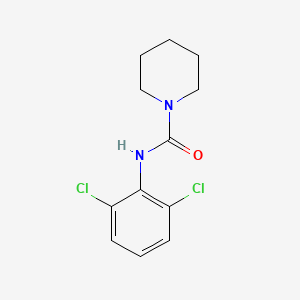
Trimethyl(4-methylpent-3-en-1-ynyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(4-methylpent-3-en-1-ynyl)silane is an organosilicon compound with the molecular formula C9H16Si. It is a unique compound that features a trimethylsilyl group attached to a 4-methylpent-3-en-1-ynyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl(4-methylpent-3-en-1-ynyl)silane can be synthesized through various methods. One common approach involves the reaction of 4-methylpent-3-en-1-yne with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(4-methylpent-3-en-1-ynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various silane derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of organosilicon compounds .
Applications De Recherche Scientifique
Trimethyl(4-methylpent-3-en-1-ynyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Trimethyl(4-methylpent-3-en-1-ynyl)silane exerts its effects involves its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions that form new carbon-silicon bonds. This stabilization is crucial in many synthetic processes, allowing for the formation of complex molecules with high precision .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with a similar structure but different reactivity.
Trimethylsilylpropene: Shares the trimethylsilyl group but has a different carbon backbone.
Trimethylsilylbutadiene: Contains a conjugated diene system, offering different chemical properties.
Uniqueness
Trimethyl(4-methylpent-3-en-1-ynyl)silane is unique due to its specific combination of a trimethylsilyl group with a 4-methylpent-3-en-1-ynyl moiety. This structure imparts distinct reactivity and stability, making it valuable in various synthetic applications. Its ability to stabilize reactive intermediates and participate in diverse chemical reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
62338-12-9 |
|---|---|
Formule moléculaire |
C9H16Si |
Poids moléculaire |
152.31 g/mol |
Nom IUPAC |
trimethyl(4-methylpent-3-en-1-ynyl)silane |
InChI |
InChI=1S/C9H16Si/c1-9(2)7-6-8-10(3,4)5/h7H,1-5H3 |
Clé InChI |
PZIXIUDEUHTLLV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC#C[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)


![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)

![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)



![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)

![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

